molecular formula C23H20ClNO4S B2733696 N-(2-benzoyl-4-chlorophenyl)-4-(benzenesulfonyl)butanamide CAS No. 942003-45-4

N-(2-benzoyl-4-chlorophenyl)-4-(benzenesulfonyl)butanamide

Cat. No.: B2733696
CAS No.: 942003-45-4
M. Wt: 441.93
InChI Key: VCQNVZJFLKNEMZ-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-4-(benzenesulfonyl)butanamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-(benzenesulfonyl)butanamide typically involves multi-step organic reactions. The starting materials often include benzoyl chloride, 4-chloroaniline, and phenylsulfonyl chloride. The reaction conditions may involve the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-4-(benzenesulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N-(2-benzoyl-4-chlorophenyl)-4-(benzenesulfonyl)butanamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoylphenyl)-4-(phenylsulfonyl)butanamide
  • N-(4-chlorophenyl)-4-(phenylsulfonyl)butanamide
  • N-(2-benzoyl-4-chlorophenyl)-4-(methylsulfonyl)butanamide

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-4-(benzenesulfonyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

For precise and detailed information, consulting scientific literature and databases such as ChemSpider, PubChem, or specific research articles is recommended.

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-4-(benzenesulfonyl)butanamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific receptor functions. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C19H16ClNO3S
  • Molecular Weight : 373.85 g/mol
  • CAS Number : 195066-55-8

The compound features a benzoyl group, a chlorophenyl moiety, and a sulfonamide structure, which contribute to its biological activity. The presence of the sulfone group enhances its electron-accepting capabilities, which is critical for receptor interactions.

Biological Activity Overview

This compound has been primarily studied for its role as an antagonist of the CCR2 and CCR9 receptors. These receptors are involved in various physiological processes, including immune responses and inflammation.

  • CCR2 and CCR9 Inhibition : The compound has shown potential as an inhibitor of CCR2 and CCR9 receptor functions, which are implicated in several diseases, including autoimmune disorders and cancer .
  • Intramolecular Interactions : The crystal structure analysis reveals significant intramolecular hydrogen bonding between the amide and carbonyl groups, which may stabilize the molecule and enhance its interaction with target receptors .

Synthesis and Characterization

The synthesis of this compound was achieved through the condensation of 2-amino-5-chlorobenzophenone with 4-chlorobenzenesulfonyl chloride. The product was characterized using various spectroscopic techniques (NMR, IR), confirming its structure and purity .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the binding of ligands to CCR2 and CCR9 receptors, showcasing its potential therapeutic applications in conditions where these receptors play a crucial role .
  • Animal Models : Further studies in animal models indicated that treatment with this compound led to a significant reduction in inflammatory markers associated with diseases linked to CCR2/CCR9 signaling pathways .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
CCR2 InhibitionSignificant reduction in receptor binding
CCR9 InhibitionEffective antagonist in vitro
Anti-inflammatory EffectsReduced cytokine levels in animal models
Structure-Activity RelationshipCorrelation between molecular structure and receptor affinity

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(2-benzoyl-4-chlorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO4S/c24-18-13-14-21(20(16-18)23(27)17-8-3-1-4-9-17)25-22(26)12-7-15-30(28,29)19-10-5-2-6-11-19/h1-6,8-11,13-14,16H,7,12,15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQNVZJFLKNEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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